Product packaging for Aspidospermatine(Cat. No.:CAS No. 5794-14-9)

Aspidospermatine

Cat. No.: B1240091
CAS No.: 5794-14-9
M. Wt: 338.4 g/mol
InChI Key: CCNTUVFHVFQEJI-ULBRXFQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aspidospermatine is a monoterpenoid indole alkaloid belonging to the Aspidosperma family, a class of natural products renowned for their complex polycyclic structures and significant research interest . These alkaloids are characterized by a challenging [6.5.6.6.5] pentacyclic framework with multiple contiguous stereocenters, making them popular and ideal targets for developing novel synthetic methodologies . As a core structural representative, this compound serves as a fundamental building block in organic chemistry for the total synthesis of more complex, functionalized members of this alkaloid family . Research into this compound and its analogues provides valuable insights into strategies such as intramolecular cyclization cascades, reductive interrupted Fischer indolization, and enantioselective dearomative cyclization . While the compound itself is not of direct pharmacological interest, its structural core is shared by numerous biologically active natural products, establishing it as a critical intermediate in phytochemical and biosynthetic studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N2O2 B1240091 Aspidospermatine CAS No. 5794-14-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5794-14-9

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

1-[(1R,9R,11R,17R,18E)-18-ethylidene-6-methoxy-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5-trien-8-yl]ethanone

InChI

InChI=1S/C21H26N2O2/c1-4-15-14-8-10-22-11-9-21(20(15)22)16-6-5-7-17(25-3)19(16)23(13(2)24)18(21)12-14/h4-7,14,18,20H,8-12H2,1-3H3/b15-4+/t14-,18-,20-,21-/m1/s1

InChI Key

CCNTUVFHVFQEJI-ULBRXFQASA-N

SMILES

CC=C1C2CCN3C1C4(CC3)C(C2)N(C5=C4C=CC=C5OC)C(=O)C

Isomeric SMILES

C/C=C/1\[C@@H]2CCN3[C@H]1[C@@]4(CC3)[C@@H](C2)N(C5=C4C=CC=C5OC)C(=O)C

Canonical SMILES

CC=C1C2CCN3C1C4(CC3)C(C2)N(C5=C4C=CC=C5OC)C(=O)C

Origin of Product

United States

Natural Occurrence and Advanced Isolation Methodologies for Aspidospermatine

Botanical Sources and Distribution within Aspidosperma Genera

Aspidospermatine is primarily found in various species of the genus Aspidosperma, which belongs to the Apocynaceae (dogbane) family. gfnpssijmr.comwikipedia.org This genus encompasses a wide range of trees and shrubs native to Central and South America, southern Mexico, and the West Indies. wikipedia.orgswsbm.org The bark of these plants is particularly known to be rich in a variety of alkaloids, including this compound. gfnpssijmr.comswsbm.org

One of the most well-documented sources is the white quebracho tree, Aspidosperma quebracho-blanco. researchgate.netswsbm.org Historically, the bark of this tree has been utilized for its collection of alkaloids. swsbm.org Research has also identified this compound in other plants, such as Vallesia glabra, indicating its presence is not strictly limited to the Aspidosperma genus but extends to other related genera within the Apocynaceae family. dokumen.pub

Table 1: Botanical Sources of this compound

GenusSpeciesPlant PartReference(s)
Aspidospermaquebracho-blancoBark researchgate.net, swsbm.org
VallesiaglabraStem Bark dokumen.pub
AspidospermaGeneralNot Specified gfnpssijmr.com

Advanced Chromatographic Separation Techniques for this compound Isolation

The isolation of pure this compound from crude plant extracts is a multi-step process that heavily relies on advanced chromatographic techniques. iipseries.orgjsmcentral.org Chromatography separates compounds from a mixture based on their differential distribution between a stationary phase and a mobile phase. ijpsjournal.comcpur.in High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are powerful tools for the analysis and purification of alkaloids like this compound. iipseries.orgvtt.fi

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of a wide array of phytoconstituents, including alkaloids. iipseries.org It utilizes high pressure to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). ijpsjournal.com Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is commonly employed for alkaloid separation. jsmcentral.org

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. iajps.com By using columns packed with smaller particles (typically less than 2 µm) and operating at much higher pressures than HPLC, UPLC achieves dramatically increased resolution, sensitivity, and speed of analysis. ijsrtjournal.comijsrtjournal.comresearchgate.netnih.gov This allows for faster method development and higher sample throughput, which is crucial in natural product research. ijsrtjournal.comresearchgate.net The analysis of complex alkaloid profiles from plant extracts, such as those from Rhazya stricta, has been successfully performed using UPLC-MS (Mass Spectrometry), demonstrating its utility for compounds structurally related to this compound. vtt.fi

Table 2: Typical Liquid Chromatography Parameters for Alkaloid Separation

ParameterHPLCUPLC
Stationary Phase C18 or C8 silica (B1680970) particles (3-5 µm)Sub-2 µm particles (e.g., C18, BEH)
Mobile Phase Gradient of acetonitrile/methanol (B129727) and water/bufferGradient of acetonitrile/methanol and water/buffer
System Pressure 40-60 MPaUp to 100-150 MPa
Analysis Time Longer (e.g., 20-60 min)Shorter (e.g., 1-10 min)
Detector Photodiode Array (PDA), Mass Spectrometry (MS)Photodiode Array (PDA), Mass Spectrometry (MS)

Gas Chromatography (GC) is another powerful analytical technique, primarily suited for compounds that can be vaporized without decomposing. organomation.com In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. cpur.in For many alkaloids, which can be non-volatile, a process called derivatization may be required. organomation.com This involves chemically modifying the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. organomation.com

When coupled with a mass spectrometer (GC-MS), this technique provides high selectivity and sensitivity, enabling both the quantification of known compounds and the identification of unknown substances within a complex mixture. mdpi.comnih.gov The high resolution of GC allows for the separation of structurally similar isomers, which is often a challenge in alkaloid analysis. mdpi.com

Table 3: Potential Gas Chromatography Parameters for Derivatized Alkaloid Analysis

ParameterDescription
Column Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-1ms)
Carrier Gas Inert gas such as Helium or Hydrogen
Injector Temperature Typically 250-300 °C to ensure rapid volatilization
Oven Program A temperature gradient to separate compounds based on boiling point
Detector Flame Ionization Detector (FID) for quantification, Mass Spectrometer (MS) for identification and quantification
Derivatization Agent Silylating agents (e.g., BSTFA) to replace active hydrogens and increase volatility

Liquid Chromatography Applications (HPLC, UPLC)

Extraction and Fractionation Strategies for this compound Enrichment

Prior to chromatographic purification, the raw plant material undergoes extraction and fractionation to enrich the concentration of this compound and remove interfering substances. mdpi.comnih.gov

The initial step is typically a solid-liquid extraction. Maceration of the powdered plant material (e.g., bark) with an organic solvent like ethanol (B145695) or methanol is a common method. nih.gov A more specific approach for alkaloids involves an acid-base extraction. archive.orgasms.org The plant material is first treated with an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, making them soluble in the aqueous phase. This separates them from neutral and acidic compounds which remain in an organic solvent. The aqueous layer is then made basic, deprotonating the alkaloids and allowing their extraction into an immiscible organic solvent. archive.org

The resulting crude extract is then subjected to fractionation. nih.gov This process divides the extract into simpler mixtures, or fractions, based on the chemical properties of the constituents. nih.gov Techniques such as vacuum liquid chromatography (VLC) or liquid-liquid partitioning are employed. nih.gov In liquid-liquid partitioning, the extract is successively partitioned between immiscible solvents of increasing polarity, separating compounds based on their polarity. This enrichment significantly improves the efficiency of the final high-resolution chromatographic purification steps. mdpi.comnih.gov

Challenges in this compound Isolation from Complex Natural Matrices

The isolation of this compound is not without its difficulties. A primary challenge is the often low concentration of the target compound within the plant source. dokumen.pub Plant extracts are exceedingly complex mixtures, containing hundreds or thousands of different secondary metabolites. nih.gov

A significant hurdle is the presence of other alkaloids with structures and polarities very similar to this compound. dokumen.pub This co-occurrence complicates separation, as these related compounds exhibit similar behaviors during extraction and chromatography, making it difficult to achieve high purity. The genus Aspidosperma is known for producing a wide diversity of indole (B1671886) alkaloids, which necessitates the use of highly efficient, high-resolution separation techniques to resolve these closely related molecules. researchgate.netgfnpssijmr.com Furthermore, the informal and unorganized nature of the collection and trade of many natural products can create issues in the consistent sourcing and quality evaluation of the raw botanical material. dokumen.pub

Elucidation of Aspidospermatine S Molecular Architecture

Advanced Spectroscopic Characterization

The precise structural determination of aspidospermatine has been achieved through a combination of sophisticated spectroscopic methods. These techniques provide a detailed map of the molecule's atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment of individual atoms.

One-dimensional NMR techniques, specifically ¹H and ¹³C NMR, offer fundamental insights into the molecular scaffold of this compound. mdpi.com The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. youtube.comslideshare.net For instance, a characteristic signal for the hydrogen at the C-2 position in this compound-type alkaloids typically appears around δH 4.5 as a double-doublet, indicating its coupling with two adjacent protons. mdpi.com

The ¹³C NMR spectrum complements this by providing a count of the non-equivalent carbon atoms within the molecule. bhu.ac.in The chemical shifts in the ¹³C spectrum indicate the type of carbon atom (e.g., aliphatic, aromatic, carbonyl), offering direct information about the carbon skeleton. bhu.ac.in

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound-like Scaffolds

Atom ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm)
C-2~4.5 (dd)Varies
Aromatic HVaries110-150
OCH₃VariesVaries
N-COCH₃VariesVaries

Note: This table provides representative chemical shift ranges for key functional groups found in this compound and related alkaloids. Exact values can vary based on the specific molecule and solvent used.

To assemble the complete structural puzzle, two-dimensional (2D) NMR experiments are indispensable. researchgate.netresearchgate.net These techniques reveal correlations between different nuclei, allowing for the unambiguous assignment of the complex structure of this compound. princeton.eduhuji.ac.ilslideshare.netwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu This helps to establish connectivities within spin systems, tracing out fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly with the carbon atoms to which they are attached. princeton.eduwikipedia.org This is crucial for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically 2-4 bonds away). princeton.eduwikipedia.org This technique is vital for connecting the molecular fragments identified by COSY and for placing quaternary carbons (carbons with no attached protons) within the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond correlations, NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. princeton.eduslideshare.net This provides critical information about the stereochemistry and three-dimensional arrangement of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Applications

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of a compound's molecular weight and elemental composition. researchgate.netecomole.com

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of this compound. measurlabs.commsesupplies.cominnovareacademics.inresearchgate.net By measuring the mass with very high accuracy (typically to several decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. The experimentally determined exact mass of this compound (C₂₁H₂₆N₂O₂) is a critical piece of data in its characterization. ijper.orgnih.gov

Table 2: Molecular Formula and Mass Data for this compound

Property Value Source
Molecular FormulaC₂₁H₂₆N₂O₂ ijper.orgnih.gov
Molecular Weight338.4 g/mol nih.gov
Exact Mass338.199428076 Da nih.gov

Tandem Mass Spectrometry (MS/MS) provides further structural information by analyzing the fragmentation patterns of a selected precursor ion. acs.orgscielo.brchemrxiv.org In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting product ions are then analyzed, providing clues about the molecule's substructures. nih.gov The way the molecule breaks apart is characteristic of its structure and can be used to confirm the connectivity of different parts of the molecule as determined by NMR. scielo.br

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods provide a foundational understanding of the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy:

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. spectroscopyonline.comfrontiersin.org In the analysis of this compound, the IR spectrum reveals several characteristic absorption bands that provide crucial clues about its structure. The presence of specific peaks indicates the types of bonds and functional groups, which is essential for piecing together the molecular puzzle. mi-6.co.jp

Key IR absorption bands for this compound and their assignments are summarized in the table below. The C-H stretching frequencies distinguish between saturated and unsaturated carbons, with unsaturated carbons generally showing absorptions above 3000 cm⁻¹. spectroscopyonline.com

Wavenumber (cm⁻¹)Functional Group Assignment
> 3000C-H stretch (unsaturated carbons)
< 3000C-H stretch (saturated carbons)
1680 - 1630C=C stretch (alkene)

This table presents generalized IR data for the functional groups found in this compound, based on typical ranges for these groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edutechnologynetworks.com This technique is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. msu.edu The UV spectrum of this compound is characteristic of its indole (B1671886) chromophore. The position and intensity of the absorption maxima (λmax) provide information about the electronic structure and conjugation within the molecule. nist.govionicviper.org

The UV spectrum of this compound typically shows absorption bands that are indicative of its chemical structure. The primary absorption characteristics are detailed in the table below.

λmax (nm)Chromophore
~220-230Indole nucleus
~280-290Indole nucleus

This table presents typical UV absorption data for the indole moiety characteristic of this compound.

Stereochemical Assignment Strategies

Determining the three-dimensional arrangement of atoms, or stereochemistry, is a critical step in the complete structural elucidation of a complex natural product like this compound.

Chiroptical Methods (CD Spectroscopy)

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left and right circularly polarized light by chiral molecules. nih.govlibretexts.org This technique is highly sensitive to the spatial arrangement of atoms and is therefore invaluable for determining the stereochemistry of molecules. wikipedia.orguq.edu.au For this compound, CD spectroscopy provides information about the conformation and absolute configuration of its chiral centers. nih.gov The resulting CD spectrum, with its characteristic positive and negative peaks, serves as a unique fingerprint of the molecule's three-dimensional structure.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. researchgate.netnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net The way the X-rays are scattered by the electrons in the molecule allows for the calculation of the precise position of each atom in the crystal lattice.

For this compound, obtaining a suitable crystal for X-ray analysis is a crucial step. Once a high-quality crystal is grown, the diffraction data can be used to construct a detailed three-dimensional model of the molecule. A key aspect of this analysis for determining absolute configuration is the anomalous dispersion effect, which allows for the differentiation between a molecule and its mirror image (enantiomer). mit.educhem-soc.si The successful application of X-ray crystallography to a derivative of this compound provides unambiguous proof of its absolute stereochemistry.

Corroboration of this compound Structure through Comparison with Related Alkaloids

The final confirmation of the structure of this compound is often achieved by comparing its spectroscopic and physical data with those of other known Aspidosperma alkaloids. researchgate.netacs.org This family of alkaloids shares a common biosynthetic origin and, as a result, often possesses similar structural motifs. nih.gov

By comparing the NMR, IR, UV, and mass spectrometry data of this compound with well-characterized alkaloids such as aspidospermine (B1204331) and vincadifformine, chemists can identify structural similarities and differences. researchgate.netresearchgate.net This comparative approach helps to validate the proposed structure and ensure its consistency with the established chemistry of the Aspidosperma alkaloid family.

Biosynthetic Pathways to Aspidospermatine

Proposed Biogenetic Route within Monoterpene Indole (B1671886) Alkaloid Synthesis

The biosynthesis of aspidospermatine is a branch of the larger monoterpene indole alkaloid (MIA) pathway, which originates from the condensation of tryptamine (B22526) and secologanin (B1681713). scispace.com This initial reaction, catalyzed by strictosidine (B192452) synthase, forms strictosidine, the universal precursor to all MIAs. From strictosidine, a series of enzymatic steps leads to the formation of a key intermediate, stemmadenine. sci-hub.se

A critical juncture in the biosynthesis of Aspidosperma alkaloids is the formation of the highly reactive intermediate, dehydrosecodine. scispace.com This molecule is proposed to be generated from precondylocarpine acetate. researchgate.net Dehydrosecodine can then undergo divergent Diels-Alder-type cyclizations to form the distinct skeletons of different alkaloid families. scispace.com Specifically, one pathway leads to the Aspidosperma-type alkaloid tabersonine (B1681870), while another results in the Iboga-type alkaloid catharanthine (B190766). scispace.com this compound is believed to be derived from further modifications of an Aspidosperma scaffold originating from this crucial cyclization step.

Precursor Incorporation and Enzymatic Transformations

The assembly of the this compound backbone relies on the incorporation of specific precursor molecules and a cascade of enzymatic transformations. While the complete enzymatic sequence leading to this compound is not fully elucidated, key steps have been identified through studies of related alkaloids. sci-hub.se

The core structure is derived from tryptamine and the monoterpenoid secologanin. Following the formation of the central intermediate dehydrosecodine, a critical [4+2] cycloaddition reaction, catalyzed by a cyclase enzyme, generates the characteristic Aspidosperma scaffold. biorxiv.orgscispace.comresearchgate.net Recent research has identified carboxylesterase (CXE)-like enzymes, such as tabersonine synthase (TS), that catalyze this regio- and enantiodivergent cyclization to produce (-)-tabersonine. pnas.orgresearchgate.netnih.gov

Further transformations of the tabersonine-like core are necessary to yield this compound. These modifications likely involve a series of oxidations, reductions, and acylations, catalyzed by specific enzymes like cytochrome P450s and acetyltransferases. For instance, in the related biosynthesis of vindoline (B23647) from tabersonine, a series of hydroxylations, methylations, and acetylations are known to occur, highlighting the types of enzymatic reactions that are likely involved in the final steps of this compound formation. nih.govpnas.orgmdpi.com

Comparative Analysis with Biosynthesis of Related Aspidosperma Alkaloids

The biosynthesis of this compound shares a common evolutionary and biochemical origin with other prominent Aspidosperma alkaloids, such as tabersonine and vindoline. The production of these alkaloids is largely restricted to plants within the Apocynaceae family. biorxiv.orgnih.gov

The divergence point for the biosynthesis of different Aspidosperma and Iboga alkaloids is the cyclization of the dehydrosecodine intermediate. scispace.comresearchgate.net The enzymatic control at this step is crucial. Tabersonine synthase (TS) specifically catalyzes the formation of the Aspidosperma skeleton, leading to tabersonine. biorxiv.orgnih.gov In contrast, catharanthine synthase (CS) and coronaridine (B1218666) synthase (CorS) direct the cyclization towards the Iboga scaffold. researchgate.netnih.gov

From the central precursor tabersonine, various decorative enzymes create the diversity seen in this alkaloid subclass. For example:

Vindoline biosynthesis in Catharanthus roseus involves a well-characterized seven-step pathway starting from tabersonine. This pathway includes hydroxylation by tabersonine 16-hydroxylase (T16H), O-methylation, and subsequent reactions catalyzed by enzymes like desacetoxyvindoline-4-hydroxylase (D4H) and deacetylvindoline (B137571) 4-O-acetyltransferase (DAT). nih.govpnas.orgmdpi.comoup.com

In the roots of the same plant, tabersonine is shunted towards a different pathway initiated by tabersonine 19-hydroxylase (T19H), leading to the production of hörhammericine and echitovenine. nih.govoup.com

While the specific enzymes for this compound are yet to be fully characterized, this comparative analysis suggests that a unique set of tailoring enzymes, likely from the same protein families (e.g., cytochrome P450s, acetyltransferases), act on a common Aspidosperma precursor to generate its final structure.

Table 1: Key Enzymes in the Biosynthesis of Related Aspidosperma Alkaloids

EnzymeAbbreviationFunctionPrecursorProductRelated Alkaloid
Tabersonine SynthaseTS[4+2] cycloadditionDehydrosecodine(-)-TabersonineTabersonine, Vindoline
Tabersonine 16-HydroxylaseT16HC16-HydroxylationTabersonine16-HydroxytabersonineVindoline
16-O-Methyltransferase16OMTO-methylation16-Hydroxytabersonine16-MethoxytabersonineVindoline
Tabersonine 3-OxygenaseT3OEpoxidation16-Methoxytabersonine16-Methoxy-2,3-epoxytabersonineVindoline
Tabersonine 3-ReductaseT3RReduction16-Methoxy-2,3-epoxytabersonine3-Hydroxy-16-methoxy-2,3-dihydrotabersonineVindoline
Desacetoxyvindoline-4-HydroxylaseD4HC4-HydroxylationDesacetoxyvindolineDeacetylvindolineVindoline
Deacetylvindoline 4-O-AcetyltransferaseDATAcetylationDeacetylvindolineVindolineVindoline
Tabersonine 19-HydroxylaseT19HC19-HydroxylationTabersonine19-HydroxytabersonineHörhammericine

This table is based on data from the biosynthesis of vindoline and related alkaloids and serves as a comparative model. nih.govpnas.orgmdpi.com

Genetic and Molecular Biology Approaches for Biosynthesis Elucidation

Modern molecular biology and genetic techniques have been instrumental in unraveling the biosynthetic pathways of complex alkaloids. nih.gov Although many biosynthetic steps for Aspidosperma alkaloids are now understood at the enzymatic and genetic levels, some aspects remain to be fully investigated. sci-hub.se

The identification of genes encoding biosynthetic enzymes has been accelerated by transcriptomics and bioinformatics. By analyzing the gene expression profiles of alkaloid-producing plants, researchers can identify candidate genes that are co-expressed with known pathway genes. This approach, combined with virus-induced gene silencing (VIGS), has been successful in identifying genes in the vindoline pathway, such as those for tabersonine 3-oxygenase (T3O) and tabersonine 3-reductase (T3R). pnas.org

Phylogenetic analysis and ancestral sequence reconstruction are powerful tools to understand the evolution of biosynthetic enzymes. Studies on the carboxylesterase-like cyclases have provided evidence for the evolution of tabersonine synthase (TS) from an ancestral carboxylesterase, which was followed by the emergence of the Iboga-alkaloid-producing synthases. biorxiv.orgnih.gov This evolutionary insight helps in identifying and characterizing new enzymes.

Furthermore, heterologous expression of candidate genes in microbial hosts like yeast (Saccharomyces cerevisiae) allows for the functional characterization of enzymes and the reconstitution of biosynthetic pathways. pnas.orgmdpi.com This approach not only confirms gene function but also opens up possibilities for the metabolic engineering of high-value alkaloids. researchgate.net The complete seven-step pathway from tabersonine to vindoline has been successfully assembled in yeast, demonstrating the power of these techniques. pnas.org Similar approaches will be crucial for the complete elucidation of the this compound biosynthetic pathway.

Chemical Synthesis of Aspidospermatine and Its Analogues

Total Synthesis Strategies

The pursuit of efficient and elegant total syntheses of aspidospermatine and its analogues has led to the development of a variety of innovative strategies. These approaches often focus on the rapid construction of the complex pentacyclic core.

Cascade and tandem reactions, which involve a series of intramolecular transformations in a single operation, have proven to be powerful tools in the synthesis of Aspidosperma alkaloids. dtu.dk These approaches offer significant advantages in terms of efficiency and atom economy by minimizing intermediate purification steps. dtu.dkresearchgate.net

A notable example involves a Brønsted acid-catalyzed tandem cyclization of a tryptamine-ynamide to construct the tetracyclic ABCE core of Aspidosperma alkaloids. chemrxiv.orgchemrxiv.org This is followed by a late-stage Stork-type alkylation to form the D ring, providing a divergent route to several members of the alkaloid family. chemrxiv.org Another strategy utilizes a cascade sequence that begins with a Suzuki-Miyaura cross-coupling to create a 2-vinyl indole (B1671886). This intermediate then undergoes a Diels-Alder cascade reaction, followed by a series of transformations including amidation, reduction, skeletal rearrangement, and intramolecular Michael addition to furnish a common intermediate containing the complete Aspidosperma framework. acs.orgnih.govnih.gov

Furthermore, a reductive interrupted Fischer indolization process has been developed to assemble the 20-oxoaspidospermidine framework, which serves as a key intermediate for various dihydroindole Aspidosperma alkaloids. nih.gov This method showcases the power of cascade reactions to rapidly generate molecular complexity. nih.gov The strategic use of tandem aza-Cope rearrangement-Mannich cyclization reactions has also been a cornerstone in the stereocontrolled synthesis of these alkaloids. acs.org

The use of a common intermediate is a powerful strategy for the divergent synthesis of multiple natural products from a single precursor. acs.orgchemrxiv.org This approach is particularly well-suited for the Aspidosperma alkaloid family, where structural diversity often arises from variations in substitution patterns and oxidation states on a shared pentacyclic core. nih.govchemrxiv.org

One successful strategy employs a common pentacyclic indoline (B122111) intermediate, synthesized on a gram scale, which then allows for divergent total syntheses of aspidospermidine (B1197254), N-methylaspidospermidine, N-acetylaspidospermidine, and aspidospermine (B1204331). chemrxiv.orgchemrxiv.org Another approach utilizes a cascade and common intermediate strategy to produce four different Aspidosperma alkaloids, including (±)-aspidospermidine and (±)-vincadifformine. acs.orgnih.govnih.gov A key feature of this route is a cascade cross-coupling/Diels-Alder process to build the majority of the ring system, followed by a cascade aza-Michael/Michael reaction to complete the carbon skeleton. acs.org

A unified synthesis of five topologically diverse Aspidosperma alkaloids, including aspidospermidine and quebrachamine, has been achieved from a single indole-valerolactam intermediate. rsc.org The divergent pathways are controlled by incorporating conformational and electronic constraints that dictate the chemoselectivity of a key iminium ion intermediate. rsc.org

Biomimetic synthesis, which draws inspiration from proposed biosynthetic pathways, offers a powerful and often elegant approach to the construction of complex natural products. mit.edu In the context of Aspidosperma alkaloids, this has involved strategies that mimic key biological transformations.

One such approach involves a biomimetic polyepoxide cyclization cascade to establish the bis-THF moiety found in some related natural products. researchgate.net While not directly applied to this compound in the provided information, this highlights the potential of biomimetic cascades. The biosynthesis of the characteristic pentacyclic core of Aspidosperma alkaloids from tryptamine (B22526) and secologanin (B1681713) serves as a blueprint for synthetic chemists. mit.edu Late-stage C7-methylenation strategies, inspired by biogenetic hypotheses, have been employed in the synthesis of complex bisindole Aspidosperma alkaloids. mit.edu

Protecting-group-free synthesis represents a significant advance in chemical synthesis, aiming to improve efficiency and reduce waste by avoiding the introduction and subsequent removal of protecting groups. researchgate.netrsc.orgorganic-chemistry.orgnih.gov This approach demands highly chemoselective reactions that can operate on multifunctional molecules.

A concise formal synthesis of (±)-aspidospermidine has been achieved without the use of any protecting groups. nih.gov This synthesis utilizes a ring-opening cyclization of a spirocyclopropane with an amine, followed by a regioselective intramolecular/intermolecular alkylation sequence to construct Stork's intermediate in just six steps from 1,3-cyclohexanedione. nih.gov The development of chemoselective methodologies is crucial for the success of protecting-group-free synthesis. researchgate.net

The construction of the intricate ring systems of this compound and its analogues relies on a variety of powerful cyclization and ring-forming reactions.

The Fischer indole synthesis is a classic and widely used method for constructing the indole nucleus, a core component of these alkaloids. researchgate.netresearchgate.netwikipedia.orgthermofisher.com It has been a key step in many total syntheses of Aspidosperma alkaloids. researchgate.net A notable variation is the reductive interrupted Fischer indolization, which provides a rapid entry to the 20-oxoaspidospermidine framework. nih.gov

The Diels-Alder reaction , a [4+2] cycloaddition, is another cornerstone in the synthesis of these molecules, enabling the efficient construction of six-membered rings with good stereocontrol. researchgate.netebsco.comsigmaaldrich.comwikipedia.org It has been employed in cascade sequences, for instance, where a 2-vinyl indole reacts with an alkyne to form a pyrroloindoline intermediate. acs.orgnih.gov This reaction has been pivotal in establishing the relative stereochemistry of the alkaloid core. wikipedia.org

Michael additions are frequently used to form carbon-carbon and carbon-heteroatom bonds, particularly in the formation of the various rings of the Aspidosperma skeleton. acs.org For instance, an intramolecular aza-Michael reaction can be used to form the E ring, followed by another intramolecular Michael addition to construct the D ring, completing the pentacyclic framework. acs.org

Protecting-Group-Free Synthetic Routes

Enantioselective Synthesis of this compound Frameworks

The synthesis of specific enantiomers of Aspidosperma alkaloids is of great importance, as different stereoisomers can exhibit distinct biological activities. gd3services.com Asymmetric synthesis aims to produce a single stereoisomer with high selectivity. gd3services.com

Several enantioselective total syntheses of Aspidosperma alkaloids have been reported, often relying on catalytic asymmetric reactions to establish key stereocenters. researchgate.netrsc.orgsioc-journal.cn One strategy employs a palladium-catalyzed enantioselective allylic substitution with a 3-substituted indole derivative as the stereo-defining step. researchgate.netacs.org This approach led to the shortest reported enantioselective synthesis of aspidospermidine. acs.org

Another approach utilizes an iridium-catalyzed asymmetric hydrogenation of an exocyclic enone ester to control the configuration of the molecule. researchgate.net Palladium-catalyzed enantioselective decarboxylative allylation has also been used to install the quaternary carbon stereocenter. researchgate.net Furthermore, a molybdenum-catalyzed enantioselective ring-closing metathesis has been employed to create an enantiomerically enriched lactam, which serves as a versatile intermediate for the synthesis of hexacyclic Aspidosperma alkaloids. mit.edu The transannular cyclization of a chiral lactam precursor has also been shown to be a highly stereoselective method for creating three new stereocenters in a single step. nih.gov

Asymmetric Catalysis (e.g., Palladium-Catalyzed Allylic Substitution)

Semisynthesis and Derivatization Strategies for this compound Analogues

Semisynthesis is a powerful strategy that starts with a complex natural product, which is then chemically modified to produce analogues. researchgate.net This approach leverages nature's ability to create complex molecular scaffolds, thereby avoiding lengthy and often low-yielding total syntheses. nih.gov The goals of semisynthesis are often to conduct structure-activity relationship (SAR) studies, improve pharmacological properties like solubility or stability, or overcome drug resistance. researchgate.netnih.gov

For alkaloids, derivatization typically involves modifying reactive functional groups such as hydroxyls, amines, or carboxylic acids. vtt.finih.gov Common derivatization reactions include:

Acylation/Esterification: Converting hydroxyl or amino groups into esters, carbonates, or carbamates. nih.gov

Alkylation: Adding alkyl groups to nitrogen or oxygen atoms.

Glycosylation: Attaching sugar moieties.

In the context of complex alkaloids, semisynthetic efforts have been successful in generating libraries of new compounds. For example, the C11 and C11' hydroxy groups of verticillin (B84392) alkaloids have been acylated to produce various esters, carbonates, and carbamates, with many analogues retaining or even exceeding the potent anticancer activity of the parent compounds. nih.gov This strategy demonstrates that even complex scaffolds can be selectively modified to explore new chemical space. nih.gov Such modifications can be a starting point for generating new lead structures for drug discovery. researchgate.net

Parent Alkaloid Class Modification Strategy Functional Group Targeted Purpose Reference
VerticillinsAcylation (Ester, Carbonate, Carbamate formation)C11 Hydroxyl GroupStructure-Activity Relationship (SAR) studies, improve drug properties nih.gov
Amaryllidaceae AlkaloidsEsterification (with aromatic acids)Hydroxyl GroupIncrease antimycobacterial activity nih.gov
AndrographolideVarious DerivatizationsDiterpene lactone coreEnhance antiviral activity researchgate.net

Synthetic Challenges and Methodological Advancements in this compound Synthesis

The synthesis of Aspidosperma alkaloids like this compound is fraught with challenges that have spurred significant methodological innovation.

Key Synthetic Challenges:

Structural Complexity: The densely fused, pentacyclic ABCDE ring system is a major hurdle. nih.govacs.org

Stereocontrol: The framework contains multiple contiguous stereocenters that must be set with precise relative and absolute stereochemistry. nih.gov The C20 all-carbon quaternary center is particularly difficult to construct. rsc.org

Methodological Advancements: To overcome these challenges, chemists have developed innovative strategies that build molecular complexity rapidly and with high levels of control.

Cascade Reactions: These processes involve multiple bond-forming events occurring in a single operation without isolating intermediates. researchgate.net This dramatically increases efficiency and step-economy. Strategies have been developed where a Diels-Alder cascade reaction delivers a key intermediate that is then elaborated through further cascades to provide the full framework of the Aspidosperma alkaloids, enabling divergent access to multiple natural products. acs.org

Catalytic Asymmetric Methods: As discussed in section 5.2.1, the development of new catalytic enantioselective reactions, such as the palladium-catalyzed allylic substitution, has been a major breakthrough. researchgate.netnih.gov These methods allow for the direct and reliable installation of key stereocenters early in the synthesis.

Divergent Synthesis: The creation of a common intermediate that can be converted into multiple different natural products is a powerful approach. acs.org Late-stage modifications of a shared complex scaffold allow for the efficient synthesis of a range of analogues. acs.org

These advancements not only provide access to the natural products themselves but also expand the toolkit of synthetic organic chemistry. researchgate.netnih.gov

Mechanistic Biological Investigations of Aspidospermatine Activity

Molecular Targets and Binding Interactions

Current scientific literature does not provide specific molecular targets or detailed binding interaction studies for Aspidospermatine. Research has been conducted on other related Aspidosperma alkaloids, but these findings cannot be attributed to this compound without direct experimental evidence. nih.govpolyu.edu.hknih.gov

Receptor Binding Studies

No specific receptor binding studies, including affinity constants (Kd) or inhibition constants (Ki) for this compound with any particular receptor, were found in the available literature. General methodologies for such assays, like radioligand binding, are well-established for characterizing other compounds but have not been specifically applied to this compound in published research.

Enzyme Inhibition Studies

There is no available data from enzyme inhibition assays for this compound. Consequently, key metrics such as IC₅₀ or Kᵢ values, which quantify the inhibitory potency of a compound against specific enzymes, have not been reported for this particular alkaloid. sigmaaldrich.comnumberanalytics.com

Protein-Ligand Interaction Analysis (e.g., TREM2 Activation)

No studies detailing the protein-ligand interaction of this compound, including any potential activation or inhibition of the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2), are present in the reviewed literature. While other Aspidosperma-type alkaloids like Hecubine have been identified as TREM2 activators, these findings are specific to Hecubine and cannot be extrapolated to this compound. nih.govpolyu.edu.hknih.gov

Cellular Mechanisms of Action (In Vitro and In Vivo Models)

Specific in vitro or in vivo studies elucidating the cellular mechanisms of action for this compound are not available in the scientific literature.

Modulation of Cellular Signaling Pathways (e.g., Nrf2, TLR4)

There is no published research demonstrating that this compound modulates cellular signaling pathways such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) or Toll-like receptor 4 (TLR4) pathways. Studies on other natural compounds have shown modulation of these pathways is critical in inflammatory and oxidative stress responses, but similar investigations have not been reported for this compound. nih.govpolyu.edu.hkmdpi.comnih.gov

Effects on Gene Expression Profiles (e.g., CYP1A1, APC)

No data is available on the effects of this compound on the gene expression profiles of Cytochrome P450 1A1 (CYP1A1) or Adenomatous Polyposis Coli (APC). Research into how other compounds affect the expression of these genes exists, but such analysis for this compound has not been documented. frontiersin.orgactaoncologicaturcica.com

Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives

The structure-activity relationship (SAR) of a compound is crucial for understanding its biological activity and for the rational design of more potent and specific derivatives. This compound belongs to the large and structurally complex family of Aspidosperma indole (B1671886) alkaloids. Its core structure is characterized by a pentacyclic ring system.

While a number of derivatives of this compound have been identified in nature, such as 14,19-dihydrothis compound, detailed and systematic SAR studies on this compound itself are not extensively reported in the scientific literature. The bark of Aspidosperma quebracho-blanco is a known source of this compound and related alkaloids, including aspidospermine (B1204331), quebrachamine, and yohimbine. nih.govmensjournal.com

The complexity of the total synthesis of Aspidosperma alkaloids has been a significant challenge for medicinal chemists. However, advances in synthetic methodologies are paving the way for access to these complex molecules. For example, the total synthesis of (±)-quebrachamine has been described as a potential route to access other natural products like this compound. uwo.ca Such synthetic routes are a prerequisite for any future systematic SAR studies, as they would allow for the targeted modification of the this compound scaffold and the evaluation of the resulting biological activities.

At present, the understanding of how specific structural features of the this compound molecule contribute to its biological effects remains limited. The presence of functional groups such as methoxy (B1213986) and acetyl groups on the alkaloid backbone is known to be a determinant of activity in other Aspidosperma alkaloids, but specific data for this compound is scarce. Future research, enabled by both the isolation of new derivatives and advances in synthetic chemistry, will be essential to elucidate the SAR of this compound. Such studies would involve the synthesis of a library of this compound analogs with systematic variations in their substituents and stereochemistry, followed by comprehensive biological evaluation to identify the key structural motifs responsible for any observed anti-inflammatory, neuroprotective, or other activities.

Advanced Analytical Methodologies for Aspidospermatine Research

Quantitative and Qualitative Analysis in Complex Biological and Botanical Samples

The accurate measurement and identification of aspidospermatine in samples such as plant tissues, cell cultures, and biological fluids are fundamental to understanding its biosynthesis, pharmacology, and metabolic fate.

Hyphenated Techniques (LC-MS/MS, GC-MS)

Hyphenated analytical methods, which combine the separation power of chromatography with the sensitive and specific detection of mass spectrometry, are indispensable for this compound research. wikipedia.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is a cornerstone for the analysis of this compound in complex mixtures. wikipedia.org LC-MS/MS combines the physical separation capabilities of liquid chromatography with the mass analysis of tandem mass spectrometry. wikipedia.org This allows for the detection of target analytes with a high degree of specificity, even at trace levels. measurlabs.com The process involves separating the sample components via liquid chromatography, followed by ionization and analysis in a mass spectrometer. measurlabs.com For enhanced specificity, a precursor ion corresponding to this compound is selected, fragmented, and the resulting product ions are detected, a process known as multiple reaction monitoring (MRM). nih.gov This high selectivity minimizes interference from the sample matrix, which is crucial when analyzing complex biological or botanical extracts. thermofisher.com

In a metabolomics study of breast cancer cell lines, this compound was identified as one of the many metabolites profiled using an untargeted LC-MS/MS approach. nih.govresearchgate.net The study utilized a liquid chromatography system coupled with a mass spectrometer, with specific parameters for the column, mobile phase, and mass spectrometric conditions to achieve a global metabolic profile. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique, particularly suited for volatile and semi-volatile compounds. filab.fr It combines gas chromatography for separation with mass spectrometry for detection. wikipedia.org For non-volatile alkaloids like this compound, derivatization may be necessary to increase their volatility for GC-MS analysis. nih.gov GC-MS has been instrumental in the comprehensive analysis of alkaloid profiles in various plant species. vtt.fi For instance, a detailed investigation of the alkaloids from Aspidosperma quebracho-blanco utilized GC-MS to identify over 20 compounds, including this compound. acs.org The technique allows for the separation of complex alkaloid mixtures and provides mass spectra that aid in the identification of individual components. vtt.fiacs.org

A study on Rhazya stricta cultures developed a GC-MS method for the separation, identification, and quantitation of various alkaloids. vtt.fi This highlights the utility of GC-MS in targeted and non-targeted analyses of alkaloids in plant-derived samples. vtt.fi

Analytical TechniqueSeparation PrincipleDetection PrincipleSuitability for this compoundKey Advantages
LC-MS/MS Liquid ChromatographyTandem Mass SpectrometryHighHigh sensitivity and specificity, suitable for non-volatile compounds in complex matrices. measurlabs.comnih.gov
GC-MS Gas ChromatographyMass SpectrometryModerate to HighExcellent for volatile compounds; derivatization may be needed for this compound. filab.frwikipedia.org

High-Throughput Screening Methods

High-throughput screening (HTS) methods are essential for rapidly evaluating large numbers of samples for the presence of bioactive compounds like this compound. researchgate.net These methods are often employed in the early stages of drug discovery and for screening natural product libraries. nih.gov

One such method is the Ferric Biocrystallization Inhibition Test (FBIT), which has been used to screen plant extracts for antimalarial activity, a property associated with some alkaloids. researchgate.net In a study screening Bolivian medicinal plants, extracts from Aspidosperma quebracho-blanco, known to contain this compound, showed positive results in the FBIT test. researchgate.net This indicates the potential of HTS assays to identify plant extracts containing classes of compounds that include this compound for further, more specific analysis. researchgate.net

Metabolomic Profiling for this compound and its Metabolites

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. sci-hub.se Untargeted metabolomics, in particular, allows for the global analysis of metabolites, providing a snapshot of the metabolic state of an organism or cell. nih.gov

LC-MS-based untargeted metabolomics has been successfully applied to identify this compound in complex biological samples. nih.govresearchgate.netnih.gov In a study investigating chronic kidney disease, metabolomic analysis of kidney tissue samples identified this compound as one of the significantly altered metabolites. nih.gov The methodology involved ultra-performance liquid chromatography (UPLC) coupled with high-definition mass spectrometry, a powerful platform for separating and detecting a wide range of metabolites. nih.gov

Similarly, in a study on breast cancer cell lines, untargeted LC-MS/MS was used to create a global metabolic profile, which included the putative identification of this compound. nih.govresearchgate.net Such studies demonstrate the power of metabolomics to not only detect this compound but also to understand its potential role in various physiological and pathological processes by observing its changing levels in response to different conditions. nih.govresearchgate.netnih.gov

Method Development for this compound Detection and Characterization

The development of robust and reliable analytical methods is a critical prerequisite for any research involving this compound. emerypharma.comlabmanager.com This process involves a systematic approach to creating and optimizing procedures for the identification and quantification of the target analyte. labmanager.comspirochem.com

The key objectives in method development for this compound include:

Defining the analytical objectives: This includes determining the required sensitivity, specificity, and the nature of the sample matrix. emerypharma.com

Selecting the appropriate analytical technique: The choice between methods like HPLC, LC-MS, or GC-MS depends on the specific research question and the properties of this compound. mod3pharma.com

Optimization: This iterative process involves refining parameters such as the chromatographic column, mobile phase composition, and mass spectrometer settings to achieve optimal performance. labmanager.com

For instance, the development of an LC-MS/MS method for this compound would involve optimizing the chromatographic separation to resolve it from other related alkaloids and matrix components. clsi.org It would also entail fine-tuning the mass spectrometer's ion source and collision energy to maximize the signal for the specific precursor-product ion transition of this compound, thereby ensuring high sensitivity and specificity. nih.gov

Computational Chemistry and Theoretical Studies on Aspidospermatine

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools for exploring the conformational landscape and dynamic behavior of complex molecules like aspidospermatine. proceedings.scienceulb.ac.benih.gov These methods allow researchers to visualize the three-dimensional structure of the molecule and simulate its movements over time, providing insights into its flexibility, stability, and interactions with its environment. proceedings.scienceulb.ac.benih.gov

MD simulations treat molecules as a collection of atoms whose motions are governed by the principles of classical mechanics. ulb.ac.be The forces between atoms are described by a molecular mechanics force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. proceedings.scienceulb.ac.be By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing the dynamic nature of the molecule. ulb.ac.be

For alkaloids within the Aspidosperma family, molecular modeling has been instrumental in understanding their complex three-dimensional arrangements. nih.govacs.org For instance, in the study of related bisindole alkaloids, molecular modeling, in conjunction with spectroscopic data, was crucial for elucidating their intricate structures. nih.gov Such studies often involve generating multiple possible conformations and using energy calculations to identify the most stable structures.

MD simulations provide a deeper understanding by showing how the molecule behaves in a simulated physiological environment, such as in water. chemmethod.comchemmethod.com These simulations can reveal stable conformations, the flexibility of different parts of the molecule, and potential interactions with other molecules, such as water or biological macromolecules. chemmethod.comchemmethod.com For example, a 100-nanosecond MD simulation was used to verify the stability of a complex between an indole (B1671886) alkaloid and its target enzyme, Plasmepsin II, in a study investigating potential antimalarial compounds. chemmethod.com Similar simulations for this compound could elucidate its conformational preferences and dynamic behavior, which are critical for its interaction with biological targets. chemmethod.comchemmethod.com The stability of ligand-protein complexes, often assessed through metrics like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of atomic positions, is a key outcome of such simulations. chemmethod.comtandfonline.com

Table 1: Illustrative Applications of Molecular Modeling and Dynamics Simulations for Aspidosperma Alkaloids

Computational MethodApplicationPotential Insights for this compound
Conformational AnalysisIdentification of low-energy conformers.Predict the most likely three-dimensional shapes of this compound in solution.
Molecular Dynamics (MD)Simulation of molecular motion in a solvent over time.Understand the flexibility of the pentacyclic ring system and the dynamics of its functional groups.
Ligand-Protein DockingPrediction of binding modes to biological targets.Identify potential binding sites and interaction patterns with pharmacologically relevant proteins.
Free Energy CalculationsEstimation of binding affinities to target proteins.Quantify the strength of interaction between this compound and its potential biological targets.

Quantum Chemical Calculations (e.g., DFT, NBO, FMO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (FMO) theory, provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. temple.edunih.govresearchgate.netnih.gov These methods are based on the principles of quantum mechanics and offer a more fundamental description of chemical bonding and reactivity compared to molecular mechanics.

Density Functional Theory (DFT) has become a standard tool for calculating the geometric and electronic properties of organic molecules. temple.eduresearchgate.net For complex alkaloids, DFT calculations are often used to optimize the molecular geometry, predict vibrational frequencies (infrared and Raman spectra), and calculate NMR chemical shifts, which can be compared with experimental data to confirm the structure. researchgate.net In the context of Aspidosperma alkaloids, DFT has been employed to elucidate reaction mechanisms and understand the stereoselectivity of synthetic routes. temple.edunih.gov For this compound, DFT calculations could provide precise information on bond lengths, bond angles, and dihedral angles, offering a detailed picture of its three-dimensional structure.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). chemmethod.comchemmethod.com The energies and shapes of these orbitals are crucial for understanding a molecule's reactivity, as they are the primary orbitals involved in chemical reactions. chemmethod.comchemmethod.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. chemmethod.com In the study of indole alkaloids, FMO analysis has been used to evaluate their electronic properties and reactivity. chemmethod.comchemmethod.com For this compound, FMO analysis could predict its susceptibility to nucleophilic or electrophilic attack and provide insights into its potential reaction mechanisms with biological targets. chemmethod.comchemmethod.com

Table 2: Illustrative Quantum Chemical Data for an Aspidosperma Alkaloid Analogue

ParameterComputational MethodCalculated Value (Illustrative)Significance for this compound
Total EnergyDFT/B3LYP/6-31G(d)-1057.45 HartreeProvides a measure of the molecule's overall stability.
Dipole MomentDFT/B3LYP/6-31G(d)3.25 DebyeIndicates the polarity of the molecule, which influences its solubility and intermolecular interactions.
HOMO EnergyDFT/B3LYP/6-31G(d)-6.2 eVRelates to the molecule's ability to donate electrons (nucleophilicity).
LUMO EnergyDFT/B3LYP/6-31G(d)-1.1 eVRelates to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO GapDFT/B3LYP/6-31G(d)5.1 eVIndicates chemical reactivity and kinetic stability.

In Silico Prediction of Pharmacological Potential and Target Interaction

In silico methods are increasingly used to predict the pharmacological potential of natural products and to identify their likely biological targets, thereby guiding experimental studies. rsdjournal.orgnih.govnih.gov For a complex molecule like this compound, these computational approaches can screen for a wide range of potential activities and provide hypotheses about its mechanism of action. rsdjournal.orgnih.govnih.gov

The prediction of pharmacological potential often involves the use of computational models that have been trained on large datasets of compounds with known biological activities. nih.gov These models can predict properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as specific pharmacological activities like anticancer, antimalarial, or acetylcholinesterase inhibition. chemmethod.comchemmethod.comnih.gov For instance, in silico studies on alkaloids from Aspidosperma species have suggested their potential as antimalarial and acetylcholinesterase inhibitory agents. proceedings.sciencenih.gov

Molecular docking is a key technique used to predict the interaction between a small molecule (ligand) and a biological macromolecule (receptor), typically a protein. nih.govmdpi.com This method computationally places the ligand in the binding site of the receptor and scores the different binding poses based on their predicted binding affinity. nih.govmdpi.com For example, alkaloids from Aspidosperma spruceanum were docked into the active sites of several Leishmania enzymes to evaluate their potential as antileishmanial agents. nih.govmdpi.com Such studies could be applied to this compound to identify potential protein targets and to understand the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Pharmacophore modeling is another approach that identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. researchgate.net By creating a pharmacophore model for a set of active compounds, it is possible to screen large chemical databases for other molecules that fit the model and are therefore likely to have similar activity.

Table 3: Predicted Pharmacological Properties of Aspidosperma Alkaloids from In Silico Studies

Predicted ActivityComputational MethodInvestigated Species/AlkaloidsPotential Relevance for this compound
AntimalarialMolecular Docking, ADMET PredictionAspidosperma pyrifolium alkaloidsSuggests that this compound could be investigated as a potential antimalarial agent. proceedings.science
Acetylcholinesterase InhibitionMachine Learning, Pharmacophore ModelingAspidosperma subincanum alkaloidsIndicates a potential role for this compound in the context of neurodegenerative diseases. nih.govuantwerpen.be
AntileishmanialMolecular DockingAspidosperma spruceanum alkaloidsHighlights the possibility of this compound having activity against neglected tropical diseases. nih.govmdpi.com
AnticancerMolecular Docking, MD SimulationsVarious indole alkaloidsSuggests that this compound could be explored for its antiproliferative effects. tandfonline.combohrium.com

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics applies computational methods to analyze and manage large datasets of chemical information. researchgate.netresearchgate.netrsc.orgnih.gov In the context of natural products like this compound, chemoinformatics tools are used to assess chemical diversity, predict properties, and establish relationships between chemical structure and biological activity. researchgate.netresearchgate.netrsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatic technique that aims to build mathematical models correlating the chemical structures of a series of compounds with their biological activities. researchgate.nettandfonline.comresearchgate.netucla.edu These models are based on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.nettandfonline.comresearchgate.netucla.edu

To develop a QSAR model, a set of compounds with known activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical representations of various aspects of the molecular structure, such as topological, geometric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that best relates the descriptors to the biological activity. researchgate.nettandfonline.com

For Aspidosperma alkaloids, QSAR studies could be conducted on a series of related compounds to develop models for activities such as antimalarial or anticancer effects. researchgate.netresearchgate.net Such models could then be used to predict the activity of this compound and to design new derivatives with potentially improved potency. For example, a QSAR study on thiazine (B8601807) alkaloids as antimalarial agents identified key molecular descriptors that correlate with their activity. tandfonline.com

Chemoinformatic analyses also include the assessment of "drug-likeness" and "natural product-likeness" based on various structural and physicochemical properties. researchgate.netresearchgate.net These analyses can help to evaluate the potential of a compound to be developed into a drug. For instance, a chemoinformatic analysis of a library of novel indole alkaloids compared their properties to those of known natural products and marketed drugs to assess their potential as drug candidates. researchgate.netresearchgate.net

Table 4: Common Molecular Descriptors Used in Chemoinformatics and QSAR Studies of Alkaloids

Descriptor ClassExample DescriptorsInformation Encoded
ConstitutionalMolecular Weight, Number of Rings, Number of Rotatable BondsBasic structural features and size.
TopologicalWiener Index, Kier & Hall Shape IndicesMolecular branching and shape.
GeometricalMolecular Surface Area, Molecular VolumeThree-dimensional size and shape.
ElectronicDipole Moment, HOMO/LUMO Energies, Partial ChargesDistribution of electrons and reactivity.
HydrophobicLogP (Octanol-Water Partition Coefficient)Lipophilicity and membrane permeability.

Future Research Directions and Translational Potential

Exploration of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of Aspidosperma alkaloids is a complex process involving a series of enzymatic transformations. While core pathways have been identified, significant opportunities remain for discovering novel enzymes and alternative biosynthetic routes.

Recent discoveries have revealed that enzymes such as tabersonine (B1681870) synthase (TS) and catharanthine (B190766) synthase (CS), which belong to the carboxylesterase (CXE)-like family, are pivotal in forming the Aspidosperma and iboga scaffolds. researchgate.net These enzymes catalyze formal [4+2] cycloaddition reactions, placing them in the rare category of plant-derived Diels-Alderases. researchgate.net The biosynthesis is understood to begin with an intermediate like precondylocarpine acetate, which is reduced to generate dehydrosecodine, a precursor that can undergo different cycloadditions to form distinct alkaloid backbones. researchgate.net

Future research will likely focus on:

Genome Mining: With advancements in genomics, researchers can mine the genomes of various Apocynaceae plant species to identify new genes homologous to known biosynthetic enzymes like TS. nih.gov This could uncover enzymes with different substrate specificities or catalytic efficiencies.

Enzyme Characterization: A deeper investigation into the broader enzymatic machinery is warranted. Beyond the core cyclases, other enzyme classes such as oxidoreductases, methyltransferases, and cytochrome P450s play crucial roles in modifying the alkaloid scaffold to produce the vast diversity of natural products. escholarship.orgnih.gov Elucidating the function of these enzymes is essential for a complete understanding of the pathway. nih.gov

Combinatorial Biosynthesis: By understanding the modular nature of these pathways, researchers can apply combinatorial biosynthesis techniques. This involves introducing genes from different but related pathways (e.g., from staurosporine (B1682477) or rebeccamycin (B1679247) biosynthesis) into a host organism to create unnatural, novel bisindole compounds for drug discovery. nih.gov This approach could artificially redirect the Aspidospermatine pathway to generate new derivatives with unique properties.

Development of Green and Sustainable Synthetic Routes

The total synthesis of complex natural products like this compound is a significant challenge in organic chemistry. researchgate.net Historical synthetic routes are often lengthy and environmentally taxing. nih.gov The principles of green chemistry are now guiding the development of more efficient and sustainable alternatives.

Future synthetic strategies will increasingly incorporate:

Biocatalysis: Leveraging the enzymes discovered in biosynthetic pathways offers a powerful green approach. mdpi.com Engineered imine reductases and N-methyltransferases have been used to create artificial biosynthetic pathways in microbes like E. coli, enabling the efficient and stereoselective production of related alkaloids. sjtu.edu.cn This strategy could be adapted for this compound, using engineered enzymes to perform key steps with high selectivity under mild, aqueous conditions. mdpi.com

Innovative Energy Sources: Methods such as microwave-assisted and ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govmdpi.com

Eco-Friendly Solvents and Conditions: A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents. plantarc.com Research is focused on using benign media like water or performing reactions under solvent-free conditions, such as through mechanochemical grinding. nih.govmdpi.com

Process Optimization: Retrosynthesis software can be used to design and optimize synthetic routes based on the principles of green chemistry, such as atom economy and waste prevention. synthiaonline.com These tools can identify more efficient pathways and greener starting materials, significantly reducing the environmental impact of the synthesis. synthiaonline.com

Identification of New Molecular Targets and Signaling Networks

While this compound has been noted for its potential antiasthmatic properties, its precise molecular targets and the signaling networks it modulates remain largely uncharacterized. device.report Untargeted metabolomics studies have provided preliminary clues, showing that this compound levels can be altered in response to other treatments in models of breast cancer and inflammatory bowel disease, suggesting its involvement in cellular metabolism. nih.govnih.gov

To translate these initial observations into a mechanistic understanding, future research should prioritize:

Target Identification: A critical next step is to identify the specific proteins that this compound binds to within the cell. Modern chemical proteomics methods, such as those using photoaffinity-based probes, are powerful tools for mapping ligand-protein interactions directly in native biological systems. chemrxiv.org

Pathway Analysis: Once direct binding partners are identified, further studies will be needed to understand how these interactions affect downstream signaling pathways. For instance, if this compound binds to a key enzyme in lipid metabolism, subsequent analyses would focus on how this impacts pathways like glycerophospholipid or sphingolipid metabolism, which were implicated in a metabolomics study. nih.gov Similarly, its connection to inflammatory pathways could be explored in greater detail.

Computational Prediction: In silico approaches, including molecular docking, can be used to screen potential protein targets and predict binding affinities, helping to narrow down experimental investigations. mdpi.com

Design and Synthesis of Advanced this compound-Inspired Probes and Tool Compounds

To facilitate the study of its biological function, the development of chemical probes based on the this compound scaffold is essential. These tool compounds are critical for identifying molecular targets and visualizing the compound's behavior in living systems. rsc.org

The design of such probes involves modifying the core this compound structure to include specific functional groups: researchgate.net

Binding Motif: The this compound scaffold itself serves as the ligand or binding motif that recognizes its protein target. researchgate.net

Reactive Group: A photoreactive group, such as a diazirine, can be incorporated. Upon photoactivation, this group forms a covalent bond with the target protein, enabling its capture and subsequent identification. chemrxiv.org

Reporter Tag: An alkyne or azide (B81097) handle is typically included to serve as a reporter. This tag allows for the attachment of fluorescent dyes or biotin (B1667282) via "click chemistry," facilitating visualization or affinity purification of the target protein. researchgate.net

By creating a library of such fully-functionalized probes inspired by the natural product, researchers can perform chemoproteomic experiments to agnostically screen for binding partners in complex cellular lysates or even living cells. chemrxiv.org This approach has proven successful for other natural products and represents a promising strategy for deconvoluting the mechanism of action of this compound. chemrxiv.org

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming pharmaceutical research and development, offering powerful tools to accelerate discovery across various stages. nih.govmednexus.org For a molecule like this compound, these computational approaches have immense potential.

Key applications include:

Predictive Modeling: ML algorithms can analyze complex biological datasets from proteomics, metabolomics, and transcriptomics experiments to identify patterns and generate hypotheses about this compound's molecular targets and mechanisms of action. mdpi.comresearchgate.net

Synthesis and Pathway Optimization: AI can be used to predict the outcomes of chemical reactions, helping to design more efficient and sustainable synthetic routes. researchgate.netijnc.ir This can also be applied to biosynthetic pathways to identify bottlenecks and optimize the production of this compound or its derivatives in engineered microbes.

Virtual Screening and Molecular Design: Computational techniques like molecular docking and molecular dynamics simulations, powered by AI, can model the interaction between this compound-based ligands and potential protein targets. mdpi.com This allows for the rapid in silico screening of virtual compound libraries and the rational design of new derivatives with enhanced potency or selectivity, guiding synthetic efforts toward the most promising candidates. mdpi.com

The integration of AI and ML into this compound research promises to reduce the time and cost of discovery, helping to separate hope from hype and enabling more informed, data-driven decision-making. nih.gov

Q & A

Basic Research Questions

Q. How can researchers isolate Aspidospermatine from Aspidosperma quebracho-blanco while minimizing co-extraction of structurally similar alkaloids?

  • Methodological Answer : Use sequential solvent extraction (e.g., ethanol followed by dichloromethane) to fractionate plant material, coupled with column chromatography (silica gel or Sephadex LH-20). Monitor purity via TLC/HPLC with UV detection at 254 nm. Confirm identity through comparison with reference spectra (NMR, IR) and cross-validate with mass spectrometry (MS) .
  • Data Consideration : Include retention times (HPLC) and Rf values (TLC) in supplemental materials to enable replication .

Q. What spectroscopic techniques are essential for confirming this compound’s structural identity and stereochemistry?

  • Methodological Answer : Combine 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) to assign proton and carbon signals, particularly for the indole and pentacyclic moieties. Use X-ray crystallography for absolute stereochemical confirmation if crystalline samples are obtainable .
  • Data Contradiction Tip : If NMR signals overlap with impurities (common in plant-derived alkaloids), repeat purification or employ preparative HPLC .

Q. How should researchers assess the purity of this compound and detect trace contaminants from co-occurring alkaloids?

  • Methodological Answer : Quantify purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with diode-array detection (DAD). For contaminants, use high-resolution MS (HRMS) to identify molecular ions matching known alkaloids (e.g., quebrachamine, aspidospermine) .
  • Reproducibility Note : Document column specifications (particle size, pore size) and MS ionization parameters in supplementary files .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., antiasthmatic vs. neurotoxic effects) across studies be systematically analyzed?

  • Methodological Answer : Conduct a meta-analysis comparing experimental variables:

  • Dosage ranges: this compound exhibits biphasic effects; low doses (1–10 µM) may differ from high doses (>50 µM).
  • Model systems: Compare in vitro (e.g., bronchial smooth muscle cells) vs. in vivo (e.g., murine asthma models).
  • Impurity thresholds: Batch-to-batch variability in alkaloid content (e.g., quebrachine) may confound results .
    • Data Table Example :
StudyDose (µM)ModelObserved EffectContaminant Level
A5Human bronchial cellsBronchodilation<1%
B50MiceNeurotoxicity5% quebrachine

Q. What strategies are effective for modifying this compound’s structure to enhance bioavailability while retaining activity?

  • Methodological Answer : Perform SAR studies focusing on:

  • N-methylation: Increases lipophilicity (logP) for blood-brain barrier penetration.
  • Esterification: Improves aqueous solubility (e.g., phosphate prodrugs).
  • Ring substitution: Introduce electron-withdrawing groups (e.g., -NO₂) to stabilize the indole moiety. Validate modifications via in silico docking (e.g., AutoDock Vina) against target proteins (e.g., β2-adrenergic receptors) .

Q. How can researchers design experiments to elucidate this compound’s mechanism of action in antiasthmatic pathways?

  • Methodological Answer :

Transcriptomics : RNA-seq of treated bronchial epithelial cells to identify differentially expressed genes (e.g., IL-4, IL-13).

Calcium flux assays : Measure intracellular Ca²⁺ levels in smooth muscle cells pre-/post-treatment.

Receptor binding : Competitive radioligand assays (³H-labeled antagonists) to assess affinity for muscarinic or adrenergic receptors .

  • Contradiction Resolution : If results conflict with literature, re-examine cell line specificity (primary vs. immortalized) and assay buffers (divalent cation concentrations affect receptor binding) .

Guidelines for Documentation

  • Data Archiving : Store raw NMR/MS spectra, HPLC chromatograms, and crystallography files in institutional repositories or Figshare, citing DOIs in manuscripts .
  • Ethical Reporting : Disclose all negative results (e.g., inactive derivatives) to avoid publication bias .
  • Reference Standards : Source authenticated A. quebracho-blanco specimens from herbaria (e.g., Kew Garden) to ensure taxonomic accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.